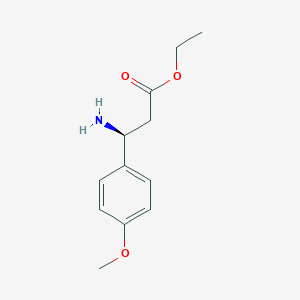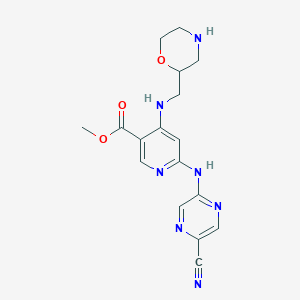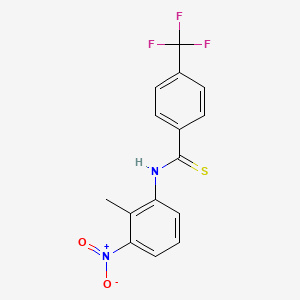
4-Morpholineethanol, 2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanol, 2,5-dimethyl- is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanol, 2,5-dimethyl- typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-Morpholineethanol, 2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholineethanol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholineethanol, 2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Morpholineethanol, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with the molecular formula C4H9NO.
2-Morpholinoethanol: A related compound with a hydroxyl group attached to the ethyl chain.
Uniqueness
4-Morpholineethanol, 2,5-dimethyl- is unique due to the presence of two methyl groups on the morpholine ring, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and make it more suitable for specific applications compared to its simpler analogs .
Properties
CAS No. |
1216263-16-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7-6-11-8(2)5-9(7)3-4-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
VAAQVQZFHVRSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CO1)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B12335817.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)

![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)



![B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B12335869.png)


![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12335895.png)

![Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B12335902.png)
